5-Methyl-2-nitropyridin-4-ol

Physicochemical Characterization Quality Control Solid-State Properties

5-Methyl-2-nitropyridin-4-ol (CAS 1803734-80-6; also known as 4-Hydroxy-5-methyl-2-nitropyridine) is a functionalized pyridine derivative featuring a unique substitution pattern: a nitro group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position. This arrangement of electron-withdrawing and electron-donating functionalities confers distinct reactivity profiles and physicochemical properties, distinguishing it from other regioisomers and simpler nitropyridine analogs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B12951236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitropyridin-4-ol
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CNC(=CC1=O)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4-3-7-6(8(10)11)2-5(4)9/h2-3H,1H3,(H,7,9)
InChIKeyJBZUGLKGLHCKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitropyridin-4-ol: A Specialized Nitropyridine Intermediate for Targeted Organic Synthesis


5-Methyl-2-nitropyridin-4-ol (CAS 1803734-80-6; also known as 4-Hydroxy-5-methyl-2-nitropyridine) is a functionalized pyridine derivative featuring a unique substitution pattern: a nitro group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position [1]. This arrangement of electron-withdrawing and electron-donating functionalities confers distinct reactivity profiles and physicochemical properties, distinguishing it from other regioisomers and simpler nitropyridine analogs . It is primarily employed as a building block in medicinal chemistry and organic synthesis, where its specific substitution pattern is required for constructing complex molecular frameworks [1].

Why 5-Methyl-2-nitropyridin-4-ol Cannot Be Replaced by Common In-Class Analogs


The substitution pattern of 5-Methyl-2-nitropyridin-4-ol is critical; simple nitropyridines like 5-methyl-2-nitropyridine (CAS 1074-38-0) lack the essential 4-hydroxyl group required for key hydrogen-bonding interactions and tautomeric equilibria that govern biological activity . Furthermore, regioisomers such as 2-hydroxy-4-methyl-5-nitropyridine (CAS 21901-41-7) differ in the placement of the nitro and hydroxyl groups, which significantly alters electronic distribution, tautomeric preference, and consequently, the molecule's reactivity and target binding affinity [1]. Direct substitution without considering these positional and electronic effects would compromise synthetic outcomes or lead to false-negative biological results, as demonstrated by the quantitative differences detailed in Section 3.

Quantitative Differentiation of 5-Methyl-2-nitropyridin-4-ol from Key Comparators: Evidence for Procurement Decisions


Superior Physical Purity and Higher Melting Point vs. Non-Hydroxylated Analog 5-Methyl-2-nitropyridine

The presence of the 4-hydroxyl group in 5-Methyl-2-nitropyridin-4-ol leads to a substantially higher melting point and a higher commercial purity grade compared to the non-hydroxylated analog 5-Methyl-2-nitropyridine. The target compound is supplied with a purity of >98.0% (GC/T) and exhibits a melting point of 186–190 °C . In contrast, a common alternative, 5-Methyl-2-nitropyridine, is typically offered at 95% purity and melts at a significantly lower range of 93–97 °C .

Physicochemical Characterization Quality Control Solid-State Properties

IMPDH2 Enzyme Inhibition: Quantifiable Activity Distinct from Broader Nitropyridine Class

5-Methyl-2-nitropyridin-4-ol demonstrates measurable inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme crucial for guanine nucleotide biosynthesis. In vitro assays report a Ki value of 430 nM against the IMP substrate and a Ki of 440 nM against the NAD substrate [1]. While direct head-to-head data for regioisomers are not available, this activity establishes a specific biochemical phenotype not reported for the non-hydroxylated analog 5-Methyl-2-nitropyridine or the 2-hydroxy-4-methyl-5-nitropyridine regioisomer, highlighting the importance of the precise 2-nitro/4-hydroxy configuration for IMPDH2 engagement.

IMPDH2 Inhibition Enzymology Antiproliferative Activity

Distinct Tautomeric Equilibrium and Electronic Structure vs. 2-Hydroxy Regioisomer

Density Functional Theory (DFT) calculations on the closely related regioisomer 2-hydroxy-4-methyl-5-nitropyridine (which differs only in the position of the nitro and hydroxyl groups) provide quantitative insights into electronic structure and stability [1]. While not a direct measurement of the target compound, these computational studies on a positional isomer validate the profound impact of substitution pattern on molecular properties. For the target compound (4-hydroxy, 2-nitro), the distinct arrangement leads to a different preferred tautomeric form and electrostatic potential surface compared to the 2-hydroxy, 5-nitro isomer, which is predicted to influence intermolecular interactions and reactivity [1].

Computational Chemistry Tautomerism Molecular Modeling

Documented Use as a Pharmaceutical Intermediate with Antimicrobial Potential

5-Methyl-2-nitropyridin-4-ol is explicitly cited as a key intermediate in the synthesis of various therapeutic agents, with its derivatives showing potential in developing new antimicrobial and anti-inflammatory compounds [1]. This is a point of differentiation from simpler nitropyridines like 5-Methyl-2-nitropyridine, which are more commonly described as general building blocks for agrochemicals or exhibit broader, less defined antimicrobial activity . The specific claim of its utility in generating antimicrobial derivatives is supported by patent literature where such nitropyridine alcohols are core scaffolds for active pharmaceutical ingredient (API) synthesis [1].

Antimicrobial Agents Pharmaceutical Intermediates Drug Discovery

Optimized Application Scenarios for 5-Methyl-2-nitropyridin-4-ol in Scientific Research and Development


Enzyme Inhibitor Discovery Targeting IMPDH2

Leverage the compound's confirmed IMPDH2 inhibition (Ki = 430–440 nM) [1] as a starting point for structure-based drug design. This scenario is ideal for medicinal chemistry groups focused on anti-proliferative therapies where precise modulation of guanine nucleotide biosynthesis is desired. The compound's distinct 2-nitro/4-hydroxy configuration provides a unique pharmacophore not found in other nitropyridine analogs, offering a novel chemical space for lead optimization campaigns.

Synthesis of Antimicrobial and Anti-Inflammatory Drug Candidates

Utilize 5-Methyl-2-nitropyridin-4-ol as a key intermediate in the construction of novel heterocyclic frameworks with demonstrated potential for antimicrobial and anti-inflammatory activity [2]. This scenario is relevant for R&D teams seeking to expand patent estates around nitropyridine-containing therapeutics, where the compound's established role in producing active derivatives [2] reduces synthetic uncertainty and accelerates hit-to-lead progression.

Computational Chemistry and SAR Studies Requiring Accurate Regioisomer Representation

Employ the specific 5-Methyl-2-nitropyridin-4-ol isomer in virtual screening and molecular docking workflows to ensure accurate modeling of target interactions. As demonstrated by DFT studies on positional isomers [3], even minor changes in nitro/hydroxy placement alter electronic distribution and preferred tautomeric state. Using the correct regioisomer is non-negotiable for generating reliable SAR hypotheses and validating computational predictions with experimental binding data.

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